Advanced Chemical Profiling and Synthetic Applications of 2-Chloro-4-(methylcarbamoyl)phenylboronic acid
Advanced Chemical Profiling and Synthetic Applications of 2-Chloro-4-(methylcarbamoyl)phenylboronic acid
Executive Summary
In modern medicinal chemistry and advanced organic synthesis, the strategic selection of bifunctional building blocks is critical for modular drug design. 2-Chloro-4-(methylcarbamoyl)phenylboronic acid (CAS: 1451391-89-1) represents a highly specialized, electron-deficient arylboronic acid. This whitepaper provides an in-depth technical analysis of its structural dynamics, its mechanistic behavior in palladium-catalyzed cross-coupling reactions, and a self-validating experimental protocol designed to maximize reaction efficiency while mitigating common side reactions such as protodeboronation.
Structural Dynamics & Physicochemical Profile
The reactivity of 2-Chloro-4-(methylcarbamoyl)phenylboronic acid is dictated by the synergistic electronic and steric effects of its substituents.
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The Boronic Acid Moiety: Acts as the primary site of reactivity, serving as the nucleophilic partner in Suzuki-Miyaura cross-coupling once activated by a base.
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The Ortho-Chloro Substituent: Introduces significant steric hindrance around the boron center. While this can slow down the transmetalation step, the chlorine atom also exerts an inductive electron-withdrawing effect, modulating the electronics of the aromatic ring [[1]]().
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The Para-Methylcarbamoyl Group: This amide functions as a strong electron-withdrawing group (EWG) via resonance. By pulling electron density away from the aromatic system, it makes the boronic acid more electrophilic.
Quantitative Physicochemical Data
To facilitate experimental planning, the core quantitative properties of the compound are summarized below:
| Property | Value / Description |
| IUPAC Name | [2-chloro-4-(methylcarbamoyl)phenyl]boronic acid |
| CAS Registry Number | 1451391-89-1 |
| Molecular Formula | C8H9BClNO3 |
| Molecular Weight | 213.43 g/mol |
| Hydrogen Bond Donors | 3 (Boronic acid -OH x2, Amide -NH x1) |
| Hydrogen Bond Acceptors | 3 (Boronic acid -O x2, Amide C=O x1) |
| Typical Purity (Commercial) | ≥97% |
Mechanistic Role in Cross-Coupling (Suzuki-Miyaura)
When designing a cross-coupling strategy for this specific building block, one must account for the dual deactivating nature of its substituents. The general catalytic cycle for Suzuki cross-coupling involves oxidative addition, transmetalation, and reductive elimination 2. However, the electron-withdrawing methylcarbamoyl group decreases the electron density on the boron atom.
Causality of Experimental Choices:
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Base Selection: Because the boron center is electron-deficient, the formation of the highly nucleophilic boronate anion (the active transmetalating species) requires a moderately strong base. Aqueous K₂CO₃ or K₃PO₄ is typically required to drive the equilibrium toward the reactive boronate complex 3.
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Ligand and Catalyst Selection: The ortho-chloro group creates a steric shield. To overcome this steric barrier during transmetalation, sterically demanding, electron-rich ligands (such as Buchwald ligands like SPhos or XPhos) or robust bidentate ligands like dppf are deployed. These ligands stabilize the Pd(0) intermediate and accelerate the oxidative addition of the electrophilic partner, ensuring that transmetalation remains the rate-determining step rather than catalyst degradation 4.
Figure 1: Suzuki-Miyaura catalytic cycle highlighting transmetalation of the boronic acid.
Experimental Workflows & Protocols
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . It includes built-in in-process controls (IPC) to monitor the delicate balance between productive cross-coupling and destructive protodeboronation.
Standardized Suzuki-Miyaura Coupling Protocol
Reagents:
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Aryl Bromide (Electrophile): 1.0 equiv.
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2-Chloro-4-(methylcarbamoyl)phenylboronic acid: 1.2 equiv.
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Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv.)
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Base: K₂CO₃ (2.5 equiv.)
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Solvent: 1,4-Dioxane / H₂O (4:1 ratio, 0.1 M concentration)
Step-by-Step Methodology:
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Degassing (Critical Step): Charge a reaction vial with the aryl bromide, boronic acid, and K₂CO₃. Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 10 minutes. Causality: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid into a symmetric biaryl byproduct.
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Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the vial.
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Thermal Activation: Heat the reaction mixture to 80 °C. The biphasic system ensures the inorganic base is fully dissolved, which is necessary to generate the reactive boronate species.
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In-Process Control (IPC) & Self-Validation: After 2 hours, sample the organic layer for LC-MS analysis.
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Validation Checkpoint: Monitor the ratio of the desired product mass to the protodeboronation byproduct (2-chloro-N-methylbenzamide, [M+H]+ = 170.0). If the byproduct exceeds 15% while the aryl bromide remains unconsumed, it indicates that oxidative addition is too slow. Corrective action: Switch to a more electron-rich ligand (e.g., XPhos) to accelerate the Pd cycle.
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Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
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Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Downstream Applications in Drug Discovery
In medicinal chemistry, 2-Chloro-4-(methylcarbamoyl)phenylboronic acid is not just a synthetic intermediate; it is a direct vector for pharmacophore installation.
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Hinge-Binding Motif: The methylcarbamoyl group is a privileged hydrogen-bonding motif. It serves simultaneously as a hydrogen bond donor (N-H) and acceptor (C=O), frequently utilized to anchor small molecules within the ATP-binding hinge region of kinases.
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Conformational Restriction: The ortho-chloro substituent forces the resulting biaryl system into a non-planar, twisted conformation. If the coupling partner is also ortho-substituted, this steric clash can generate stable atropisomers—a property increasingly exploited to improve target selectivity and patentability 5. Furthermore, the lipophilic nature of the chlorine atom allows it to favorably occupy hydrophobic pockets within target proteins.
References
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Fisher Scientific. CAS RN 1451391-89-1 | [2-chloro-4-(methylcarbamoyl)phenyl]boronic acid. URL:[Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling - Reaction Mechanism and Substrate Scope. URL:[Link]
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Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids. URL:[Link]
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Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. URL:[Link]
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Journal of the American Chemical Society (JACS). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. URL:[Link]
Sources
- 1. CAS RN 1451391-89-1 | Fisher Scientific [fishersci.es]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
